3-Bromo-4-(2,6-difluorophenyl)butan-2-one
Overview
Description
3-Bromo-4-(2,6-difluorophenyl)butan-2-one is a chemical compound with the CAS Number: 1251040-66-0 . It has a molecular weight of 263.08 . The IUPAC name for this compound is 3-bromo-4-(2,6-difluorophenyl)-2-butanone .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the preparation of 4-bromo-2,6-difluorobenzonitrile involves the use of raw materials like tetrahydrofuran, potassium tert butoxide, petroleum ether, 3,5-difluorobromobenzene, DMF, and n-butyllithium .Molecular Structure Analysis
The InChI code for 3-Bromo-4-(2,6-difluorophenyl)butan-2-one is 1S/C10H9BrF2O/c1-6(14)8(11)5-7-9(12)3-2-4-10(7)13/h2-4,8H,5H2,1H3 .Scientific Research Applications
Heterogeneous Oxidation Catalysis
Levinson et al. (2001) explored the reactions of bromomethylcyclopropane on oxygen-covered Mo(110) to investigate radical formation lifetimes in heterogeneous oxidation catalysis. Their study revealed that upon C–Br bond dissociation, rearrangement does not occur, leading to the formation of methylcyclopropoxide. This process is vital for understanding the behavior of radicals in catalysis and features the formation of 3-buten-1-oxy, a key intermediate related to 3-Bromo-4-(2,6-difluorophenyl)butan-2-one (Levinson et al., 2001).
Synthesis of Heterocycles
Yin et al. (2008) described a method for synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives from aryl methyl ketones, which is relevant to the synthesis pathways involving 3-Bromo-4-(2,6-difluorophenyl)butan-2-one. This approach highlights the versatility of such compounds in synthesizing complex heterocyclic structures (Yin et al., 2008).
Formation of Cyclopropanes and Heterocycles
Farin˜a et al. (1987) investigated the reaction of 3-bromo-5-methoxyfuran-2(5H)-onel with stabilized carbanions, resulting in cyclopropane lactones and fused heterocyclic compounds. This study is significant for understanding the reactivity of bromo-substituted compounds similar to 3-Bromo-4-(2,6-difluorophenyl)butan-2-one in forming cyclic structures (Farin˜a et al., 1987).
Enantioselective Cyclopropanation
Fukuda and Katsuki (1997) demonstrated the use of (salen)cobalt(III) bromide complex as a catalyst for asymmetric cyclopropanation of styrene derivatives, a process that can be linked to the behavior of bromo-substituted compounds like 3-Bromo-4-(2,6-difluorophenyl)butan-2-one (Fukuda & Katsuki, 1997).
Bromination of Cyclopentenones
Shirinian et al. (2012) studied the bromination of 2,3-diarylcyclopent-2-en-1-ones, which sheds light on the reactivity of bromo-substituted compounds similar to 3-Bromo-4-(2,6-difluorophenyl)butan-2-one in forming brominated derivatives, useful in various organic syntheses (Shirinian et al., 2012).
properties
IUPAC Name |
3-bromo-4-(2,6-difluorophenyl)butan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O/c1-6(14)8(11)5-7-9(12)3-2-4-10(7)13/h2-4,8H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYURKBUFBYEIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=C(C=CC=C1F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(2,6-difluorophenyl)butan-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.